molecular formula C18H15Cl2N3O B4381418 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B4381418
M. Wt: 360.2 g/mol
InChI Key: SBNLSCYLBIXKHK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a pyrazole ring attached to the benzamide moiety, and a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the 2-methylbenzyl group: The 2-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the benzamide moiety: The final step involves the reaction of the pyrazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution reactions: Formation of substituted benzamides.

    Oxidation reactions: Formation of sulfoxides or sulfones.

    Reduction reactions: Formation of amines.

Scientific Research Applications

2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit kinases or other signaling proteins, leading to modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-methylbenzyl)benzamide: Lacks the pyrazole ring, which may affect its biological activity.

    2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide: Similar structure but with a different position of the pyrazole ring attachment.

Uniqueness

The presence of the pyrazole ring and the specific substitution pattern in 2,4-dichloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide contributes to its unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,4-dichloro-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c1-12-4-2-3-5-13(12)10-23-11-15(9-21-23)22-18(24)16-7-6-14(19)8-17(16)20/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLSCYLBIXKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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